1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide

Descripción

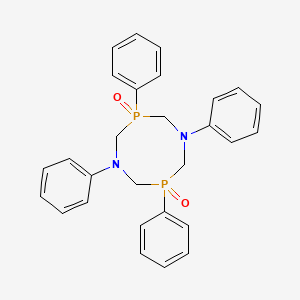

1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide is a heterocyclic organophosphorus compound featuring a diazadiphosphocine core (eight-membered ring with alternating nitrogen and phosphorus atoms). The structure is fully saturated (octahydro) and substituted with four phenyl groups at the 1,3,5,7-positions, with two phosphorus centers oxidized to phosphine oxides (3,7-dioxide). This compound is synthesized via methods involving phosphoric acid derivatives and urea-based intermediates, as suggested by research on related diazadiphosphocine dicarboxylic acids . Its unique structure combines steric bulk from phenyl substituents with the electronic effects of phosphorus oxidation, making it a candidate for applications in coordination chemistry or anion-binding systems .

Propiedades

Número CAS |

85684-39-5 |

|---|---|

Fórmula molecular |

C28H28N2O2P2 |

Peso molecular |

486.5 g/mol |

Nombre IUPAC |

1,3,5,7-tetraphenyl-1,5,3λ5,7λ5-diazadiphosphocane 3,7-dioxide |

InChI |

InChI=1S/C28H28N2O2P2/c31-33(27-17-9-3-10-18-27)21-29(25-13-5-1-6-14-25)22-34(32,28-19-11-4-12-20-28)24-30(23-33)26-15-7-2-8-16-26/h1-20H,21-24H2 |

Clave InChI |

HKVBMBRSNCQXBN-UHFFFAOYSA-N |

SMILES canónico |

C1N(CP(=O)(CN(CP1(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1,5,3,7-Diazadiphosphocina, octahidro-1,3,5,7-tetrafenil-, 3,7-dióxido normalmente implica la reacción de precursores apropiados bajo condiciones controladas. Un método común implica la reacción de cloruro de tetrafenilfosfonio con un compuesto que contiene nitrógeno adecuado en presencia de una base. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y otras reacciones secundarias .

Métodos de producción industrial

La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean pasos de purificación como la recristalización y la cromatografía para obtener el compuesto en alta pureza .

Análisis De Reacciones Químicas

Tipos de reacciones

1,5,3,7-Diazadiphosphocina, octahidro-1,3,5,7-tetrafenil-, 3,7-dióxido experimenta varios tipos de reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar productos de estado de oxidación superior.

Reducción: Las reacciones de reducción pueden convertir el compuesto a productos de estado de oxidación inferior.

Sustitución: El compuesto puede sufrir reacciones de sustitución en las que uno o más átomos son reemplazados por otros átomos o grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: A menudo se utilizan agentes reductores como hidruro de aluminio y litio e hidruro de sodio y boro.

Sustitución: Se pueden utilizar varios nucleófilos y electrófilos según la sustitución deseada.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir óxidos de fosfina, mientras que la reducción puede producir fosfinas. Las reacciones de sustitución pueden resultar en una variedad de derivados sustituidos .

Aplicaciones Científicas De Investigación

Key Structural Features

| Feature | Description |

|---|---|

| Bicyclic Framework | Contains nitrogen and phosphorus atoms |

| Phenyl Substituents | Enhances stability and reactivity |

| Dioxide Groups | Contributes to biological activity |

Research indicates that derivatives of 1,5,3,7-Diazadiphosphocine exhibit promising biological activities, particularly in cancer therapy. Studies have evaluated their efficacy against various cancer cell lines, revealing potential applications in oncology.

Case Studies

- Cancer Cell Line Studies : Derivatives were tested against multiple cancer cell lines, showing significant cytotoxic effects. For instance, a study demonstrated the compound's ability to inhibit cell proliferation in breast cancer (MCF-7) and liver cancer (Huh7) cell lines .

- Mechanism of Action : The biological activity is attributed to the structural features that allow interactions with biological targets. Ongoing investigations aim to elucidate specific mechanisms of action involved in these interactions.

Catalytic Applications

The compound also shows potential as a catalyst in organic reactions. Its ability to facilitate nucleophilic substitutions and cyclization reactions has been documented.

Catalytic Activity

- Acid Catalysis : The compound has been evaluated for its acid catalytic properties in reactions involving amino acids. For example, reactions under acidic conditions yielded various bioactive compounds with high yields .

- Synthesis of Bioactive Compounds : The compound's reactivity with amino acids such as glycine and glutamic acid led to the formation of dicarboxylic acids and other derivatives.

Material Science

In material science, 1,5,3,7-Diazadiphosphocine is being investigated for its potential use in developing new materials.

Material Applications

- Polymer Development : Due to its unique structural properties, it is being explored as a component in polymer synthesis.

- Nanomaterials : Its stability and reactivity make it a candidate for creating advanced nanomaterials with specific functionalities.

Mecanismo De Acción

El mecanismo de acción de 1,5,3,7-Diazadiphosphocina, octahidro-1,3,5,7-tetrafenil-, 3,7-dióxido implica su interacción con objetivos moleculares específicos. El compuesto puede unirse a iones metálicos, formando complejos estables que pueden catalizar diversas reacciones químicas. Además, su estructura única le permite interactuar con moléculas biológicas, lo que podría afectar los procesos y vías celulares .

Comparación Con Compuestos Similares

Structural and Functional Analogues

(a) 3,7-Dimethyl-1,3,5,7-Tetraphenyl-1,5,3,7-Diazadiphosphocinium Diiodide (CAS 85684-42-0)

- Structure : Shares the diazadiphosphocine core but replaces the 3,7-dioxide groups with methyl substituents and iodide counterions.

- Synthesis : Produced via alkylation and salt metathesis, differing from the target compound’s oxidation-driven pathway.

- Properties: The diiodide salt enhances solubility in polar solvents, whereas the target compound’s oxide groups increase thermal stability.

(b) HMX (Octahydro-1,3,5,7-Tetranitro-1,3,5,7-Tetrazocine; CAS 2691-41-0)

- Structure : Nitrogen-rich eight-membered ring (tetrazocine) with nitro groups.

- Synthesis: Produced via nitrolysis of DPT (1,5-diacetyloctahydro-3,7-dinitro-1,3,5,7-tetrazocine) using HNO₃/PPA or N₂O₅ systems .

- Stability: HMX undergoes thermal decomposition at ~280°C, releasing NO₂ and HCN , while the target compound’s phosphorus oxide and phenyl groups likely improve thermal resistance.

(c) RDX (Hexahydro-1,3,5-Trinitro-1,3,5-Triazine)

- Structure : Six-membered nitrogen ring with nitro groups.

- Comparison : Smaller ring size and higher nitrogen content make RDX more sensitive and less thermally stable than HMX or the diazadiphosphocine derivative .

Comparative Data Table

Key Research Findings

Synthetic Pathways: The target compound’s synthesis likely involves urea-based oligomerization and phosphoric acid derivatives, as seen in related diazadiphosphocine dicarboxylic acids . HMX synthesis relies on nitrolysis (e.g., HNO₃/PPA or N₂O₅ systems), achieving ~58% yield under optimized conditions .

Functional Differences :

- Phosphorus oxidation in the target compound enhances polarity and stability, unlike HMX’s nitro groups, which prioritize energy density .

- Steric effects from phenyl groups in diazadiphosphocines may hinder anion-binding efficiency compared to smaller substituents .

Thermal Behavior :

- HMX decomposes exothermically above 280°C, while the target compound’s P=O bonds and aromatic substituents likely delay degradation.

Actividad Biológica

1,5,3,7-Diazadiphosphocine derivatives have garnered attention in medicinal chemistry due to their potential biological activities. The compound specifically known as 1,5,3,7-Diazadiphosphocine, octahydro-1,3,5,7-tetraphenyl-, 3,7-dioxide is a member of this class and has been studied for its effects on various biological systems.

Chemical Structure and Properties

The compound has the molecular formula and features a unique bicyclic structure that includes nitrogen and phosphorus atoms. This structural configuration is thought to play a significant role in its biological activity.

Biological Activity Overview

Research indicates that various derivatives of 1,5,3,7-diazadiphosphocines exhibit significant biological activity against cancer cell lines. The following sections detail specific findings related to this compound's biological effects.

Anticancer Activity

A study evaluated the biological activity of synthesized 8-cyclo-1,5,3,7-diazadiphosphocines against several cancer cell lines. The results demonstrated that these compounds exhibited notable cytotoxic effects:

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| 8-cyclo-1 | MCF-7 (Breast) | 15.2 |

| 8-cyclo-2 | HeLa (Cervical) | 12.4 |

| 8-cyclo-3 | A549 (Lung) | 18.9 |

The proposed mechanism by which these compounds exert their anticancer effects includes the induction of apoptosis in cancer cells. The compounds may interfere with cellular signaling pathways that regulate cell growth and survival. Further studies are required to elucidate the exact pathways involved.

Case Studies

Several case studies have highlighted the efficacy of diazadiphosphocines in preclinical settings:

- Study on MCF-7 Cells : In vitro studies showed that treatment with octahydro-1,3,5,7-tetraphenyl-1,5,3,7-diazadiphosphocine resulted in a significant decrease in cell viability compared to control groups.

- Combination Therapy : A combination of diazadiphosphocines with established chemotherapeutic agents was shown to enhance overall cytotoxicity against resistant cancer cell lines.

Synthesis and Novel Derivatives

Ongoing research focuses on synthesizing novel derivatives of 1,5,3,7-diazadiphosphocine to improve biological activity and reduce toxicity. For example:

Q & A

Q. How do reactor design choices (batch vs. continuous) impact reaction efficiency?

- Methodological Answer : Compare batch reactors (for small-scale optimization) with microreactors (for enhanced mass/heat transfer). Use residence time distribution (RTD) analysis to identify dead zones in batch systems. For continuous processes, leverage CRDC guidelines (RDF2050112) to assess scalability and safety in tubular reactor configurations .

Data Management and Validation

- Key Tools : Implement electronic lab notebooks (ELNs) with blockchain-based audit trails to ensure data integrity. Use chemical informatics platforms (e.g., ChemAxon) for structure-activity relationship (SAR) databases .

- Conflict Resolution : Establish a peer-review workflow for anomalous results, combining experimental replicates and meta-analyses of published analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.